Ethyl hydrogen suberate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVQEAPUOVXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930996 | |

| Record name | 8-Ethoxy-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-01-0, 68171-34-6 | |

| Record name | 1-Ethyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Ethoxy-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen suberate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl hydrogen suberate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Hydrogen Suberate

Introduction

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, polymer chemistry, and drug development.[1] As the monoester of the C8 dicarboxylic acid, suberic acid, its structure is characterized by an eight-carbon aliphatic chain flanked by a terminal carboxylic acid group at one end and an ethyl ester at the other.[1] This unique architecture allows it to serve as a versatile building block or linker, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering field-proven insights for researchers and developers.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers. This compound's linear, bifunctional nature is central to its chemical behavior.

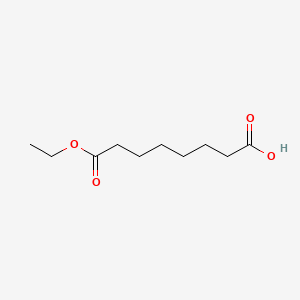

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [1][2][3] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | [1][4] |

| CAS Number | 14113-01-0 | [1][2][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][4][5] |

| Molecular Weight | 202.25 g/mol | [2][4][5] |

| InChIKey | KCFVQEAPUOVXTH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC(=O)CCCCCCC(=O)O |[1][2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1][3] Its physical state is dependent on purity and ambient temperature, a critical consideration for handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to pale yellow liquid / low-melting solid | [1][3] |

| Melting Point | 25°C to 27°C | [2] |

| Refractive Index | 1.4415 - 1.4455 @ 20°C | [3] |

| Purity (Assay) | ≥97.5% (GC); ≥97.5 to ≤102.5% (Titration) | [3] |

| Solubility | Soluble in organic solvents like diethyl ether and ethanol. Low solubility in water. |[6][7] |

The molecule's polarity is intermediate; while the ester and carboxylic acid groups are polar, the long six-carbon methylene chain imparts significant nonpolar character. This explains its limited solubility in water and good solubility in common organic solvents.[6][7] Unlike its parent dicarboxylic acid, it cannot form intermolecular hydrogen bonding networks with itself, leading to a significantly lower melting point than suberic acid (143°C).[7][8]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a dedicated spectrum is not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Carboxylic Acid & Ester): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹. The resolution of these two peaks is a key indicator of the compound's structure.

-

C-O Stretch (Ester & Acid): Strong absorption bands between 1000-1300 cm⁻¹ will be present, corresponding to the C-O single bond stretching in both the ester and acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will be characterized by distinct signals corresponding to the unique proton environments:

-

~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak can be broad and its position is concentration-dependent).

-

~4.1 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.

-

~2.3 ppm (triplet, 2H): The -CH₂- protons adjacent to the carboxylic acid carbonyl.

-

~2.2 ppm (triplet, 2H): The -CH₂- protons adjacent to the ester carbonyl.

-

~1.6 ppm (multiplet, 4H): The two sets of β-CH₂- protons (next to the α-protons).

-

~1.3 ppm (multiplet, 4H): The remaining central -CH₂- protons of the aliphatic chain.

-

~1.2 ppm (triplet, 3H): The terminal -CH₃ protons of the ethyl group, split by the adjacent methylene group.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals (one carbon, the central C4, is unique, while C3/C5 and C2/C6 are equivalent due to symmetry):

-

~178-180 ppm: Carboxylic acid carbonyl carbon.

-

~173-174 ppm: Ester carbonyl carbon.

-

~60 ppm: -O-CH₂- carbon of the ethyl group.

-

~34 ppm: -CH₂- carbon adjacent to the carboxylic acid.

-

~25-34 ppm: Multiple signals for the internal methylene carbons of the main chain.

-

~14 ppm: -CH₃ carbon of the ethyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would appear at an m/z of 202.25.

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of water from the carboxylic acid moiety.

Synthesis and Reactivity

Synthesis: A Self-Validating Protocol

This compound is most commonly synthesized via a Fischer-Speier esterification of suberic acid. The key challenge is achieving mono-esterification while minimizing the formation of the diester byproduct, diethyl suberate.[9] This is typically controlled by limiting the amount of ethanol used.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1.0 equivalent).

-

Reagent Addition: Add absolute ethanol (1.0 to 1.2 equivalents). Using ethanol as the limiting reagent is crucial to favor mono-esterification. An inert solvent like toluene can be added to aid mixing and control temperature.

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). Progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution. Causality: This step is critical. The basic wash deprotonates and removes the acidic catalyst and any unreacted suberic acid, which forms a water-soluble salt, leaving the desired monoester in the organic layer.[9]

-

Wash the organic layer sequentially with water and then brine.

-

-

Purification & Validation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified further by vacuum distillation or column chromatography.

-

Validation: Confirm the purity of the final product using GC analysis or acid-base titration to ensure it meets the required specification (e.g., ≥97.5%).[3]

-

Chemical Reactivity

The utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

Caption: Dual reactivity of this compound.

-

At the Carboxylic Acid: The free acid can undergo standard transformations, such as conversion to an acid chloride, amide formation with amines, or reduction to a primary alcohol. This allows for the introduction of a wide variety of functional groups.

-

At the Ester: The ethyl ester can be hydrolyzed back to the carboxylic acid, transesterified with a different alcohol, or converted to an amide with ammonia or a primary/secondary amine, often under more forcing conditions than the free acid.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate. Its parent compound, suberic acid, is a known monomer for creating biodegradable and biocompatible polyesters used in drug delivery systems and tissue engineering scaffolds.[10]

-

Polymer Synthesis: this compound can be used to create functionalized polyesters. The carboxylic acid can be polymerized, leaving the ester group as a protected handle for subsequent modification of the polymer side-chains.

-

Pharmaceutical Intermediary: It serves as a building block in the synthesis of more complex molecules. For example, the related monomethyl suberate is used in the synthesis of Prostaglandin E1.[11] The eight-carbon chain provides a flexible, hydrophobic spacer, a common motif in drug design for linking different pharmacophores.

-

Linker Technology: In drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, linker molecules are essential. The dual reactivity of this compound allows it to be coupled to one part of a molecule via its acid and another part via its (potentially modified) ester group, acting as a versatile linker.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: this compound is classified as causing skin irritation and serious eye irritation.[2][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles) when handling.[6]

-

Handling: Use in a well-ventilated area. Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling.[6][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13]

References

-

NIST. This compound. In NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

Chemdad Co., Ltd. SUBERIC ACID MONOMETHYL ESTER. [Link]

-

PubChemLite. This compound (C10H18O4). [Link]

-

Cheméo. Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer of Suberic Acid Monomethyl Ester: Synthetic Route and Market Prospects. [Link]

-

Palvi FZE. What Are The Uses Of Suberic Acid?. [Link]

-

Chemistry LibreTexts. Physical Properties of Esters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. L04272.06 [thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What Are The Uses Of Suberic Acid? [moltuslab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. SUBERIC ACID MONOMETHYL ESTER Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. fishersci.com [fishersci.com]

- 13. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the Physical Characteristics of Ethyl Hydrogen Suberate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Bifunctional Significance of Ethyl Hydrogen Suberate

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of the C8 dicarboxylic acid, suberic acid. Its strategic importance in chemical synthesis and pharmaceutical development stems from its bifunctional nature. The molecule possesses two distinct reactive centers: a terminal carboxylic acid and an ethyl ester group. This dual functionality allows for orthogonal chemical modifications, making it a highly versatile building block for constructing complex molecular architectures, including polymers, plasticizers, and active pharmaceutical ingredients.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of this compound, outlines protocols for its characterization, and explains the scientific principles behind these experimental methodologies.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is defined by a unique set of identifiers and a distinct molecular structure.

Core Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This data is essential for regulatory compliance, database searches, and accurate procurement.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [1] |

| CAS Number | 14113-01-0 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | |

Molecular Structure

The structure of this compound consists of an eight-carbon aliphatic chain, with a carboxylic acid group at one terminus and an ethyl ester at the other. This structure is visualized below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification schemes, and formulation strategies.

Summary of Physical Properties

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, colorless to pale yellow liquid or low-melting solid | [3] |

| Melting Point | 25 - 27 °C (77 - 80.6 °F) | |

| Boiling Point | 192 °C at 17 Torr | |

| Refractive Index (n²⁰/D) | 1.4415 - 1.4455 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and dimethylformamide. |[4][5] |

Melting Point: A Self-Validating Purity Assay

The melting point is a robust indicator of a crystalline solid's purity. For this compound, which melts near room temperature, a sharp melting range (e.g., within 1-2°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is superior to traditional melting point apparatus as it provides quantitative data on the onset of melting, the peak melting temperature, and the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

-

Causality: The use of a sealed aluminum pan prevents sample loss through evaporation. The controlled heating rate ensures thermal equilibrium and accurate temperature measurement. The endothermic peak observed in the thermogram corresponds directly to the energy absorbed by the sample during the phase transition from solid to liquid.

Boiling Point: The Imperative of Vacuum Distillation

This compound has a high boiling point. Attempting to distill such compounds at atmospheric pressure often leads to thermal decomposition before the boiling point is reached. The presence of two polar functional groups (a carboxylic acid and an ester) leads to strong intermolecular forces (hydrogen bonding and dipole-dipole interactions), which require significant energy to overcome.

-

Expert Insight: The reported boiling point of 192°C at 17 Torr highlights the necessity of vacuum distillation. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, thereby preserving the molecular integrity of the compound. This is a critical consideration for any purification or separation protocol involving this molecule.

Refractive Index: A Rapid Purity Check

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a unique physical constant for a pure compound at a specific temperature and wavelength.

-

Application in the Lab: For a liquid sample like this compound (which may be a liquid depending on ambient temperature), the refractive index provides a rapid and non-destructive method to assess purity. A measured value falling outside the specified range of 1.4415 - 1.4455 at 20°C suggests the presence of impurities.[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound, ensuring that the material in hand is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

-

Ethyl Ester Group: A quartet signal for the -O-CH₂- protons, split by the adjacent methyl group, and a triplet for the -CH₃ protons, split by the adjacent methylene group.

-

Aliphatic Chain: A complex series of multiplets for the six central -CH₂- groups of the suberate backbone.

-

Carboxylic Acid: A broad singlet for the acidic proton (-COOH), which is often exchangeable with deuterium oxide (D₂O).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon environments.

-

Carbonyls: Two signals in the downfield region (typically >170 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.

-

Ester Alkoxy Carbons: A signal around 60 ppm for the -O-CH₂- carbon and a signal around 14 ppm for the terminal -CH₃ carbon.

-

Aliphatic Chain: Six distinct signals in the aliphatic region (typically 20-40 ppm) for the backbone carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Key Diagnostic Peaks:

-

Carboxylic Acid O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹. The broadness is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the aliphatic chain and ethyl group.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl and another strong, sharp band around 1710 cm⁻¹ for the carboxylic acid carbonyl. These two peaks may overlap to form a single, broad carbonyl absorption.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Observations:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 202.25).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and characteristic cleavages along the aliphatic chain.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

-

Primary Hazards: The compound is classified as a skin and eye irritant.[4][6]

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear safety goggles or a face shield.

-

Use a lab coat to protect clothing.

-

-

Handling Procedures: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound. A thorough understanding of its molecular structure, physicochemical properties, and spectroscopic profile is paramount for its effective use in research and development. The experimental protocols and scientific rationales presented herein are designed to empower scientists to handle, characterize, and utilize this versatile bifunctional molecule with confidence and precision.

References

-

This compound | C10H18O4 | CID 84204 - PubChem - NIH . [Link]

-

This compound (C10H18O4) - PubChemLite . [Link]

-

This compound - the NIST WebBook . [Link]

Sources

- 1. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. L04272.06 [thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

ethyl hydrogen suberate structural formula

An In-Depth Technical Guide to Ethyl Hydrogen Suberate: Structure, Synthesis, and Applications in Modern Research

Introduction

This compound, a monoester of the C8 dicarboxylic acid suberic acid, represents a class of bifunctional molecules essential to contemporary organic synthesis and metabolic research. Its structure, which uniquely incorporates both a terminal carboxylic acid and an ethyl ester, provides a versatile platform for a wide array of chemical modifications. This dual functionality makes it a highly valued intermediate in the synthesis of advanced polymers, specialized plasticizers, and complex pharmaceutical agents.[1]

From a Senior Application Scientist's perspective, the true utility of a molecule like this compound lies not just in its structure, but in understanding the precise methodologies for its synthesis, purification, and characterization. This guide offers a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established chemical principles. We will explore its molecular identity, robust synthetic protocols, detailed spectroscopic signature, and key applications that underscore its importance in the field.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These identifiers and characteristics are critical for reaction planning, purification, and analytical method development.

Structural Formula and Identification

This compound is systematically named 8-ethoxy-8-oxooctanoic acid . Its structure consists of an eight-carbon aliphatic chain functionalized with a carboxylic acid at one terminus and an ethyl ester at the other.

Structural Representation:

The key identification parameters for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [2][3] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | [3] |

| CAS Number | 14113-01-0 | [2] |

| Molecular Formula | C₁₀H₁₈O₄ | [2] |

| Molecular Weight | 202.25 g/mol | [3] |

| SMILES | CCOC(=O)CCCCCCC(=O)O | [2] |

| InChIKey | KCFVQEAPUOVXTH-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

At ambient temperatures, this compound typically presents as a colorless to pale yellow liquid or a low-melting solid.[3] Its physical properties are crucial for handling, purification via distillation, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid/solid | [3] |

| Melting Point | 25-27 °C | [3] |

| Boiling Point | 192 °C at 17 Torr | [3] |

| Refractive Index (n²⁰/D) | 1.4415 - 1.4455 | [3] |

| Predicted pKa | 4.77 ± 0.10 | [3] |

Part 2: Synthesis of this compound

The synthesis of a dicarboxylic acid monoester is a nuanced process where the primary challenge is achieving selectivity—favoring mono-esterification while minimizing the formation of the diester and recovering unreacted diacid.

Synthetic Strategy: The Principle of Selective Mono-esterification

The classical approach to synthesizing this compound is the Fischer esterification of suberic acid. However, using a large excess of ethanol and an acid catalyst will inevitably drive the reaction towards the thermodynamically stable diethyl suberate. To achieve high yields of the monoester, the reaction conditions must be carefully controlled.

A more advanced and highly selective modern method involves the use of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[1][4] Mechanistic studies suggest that LiCl selectively interacts with one of the carboxylic acid groups. This interaction forms a coordination complex that effectively "shields" one terminus of the dicarboxylic acid, directing the esterification to the unprotected end.[4] This strategy dramatically improves the monoester-to-diester ratio, making it a superior choice for targeted synthesis.

Detailed Experimental Protocol (LiCl-Driven Method)

This protocol is adapted from state-of-the-art methodologies for the selective mono-esterification of dicarboxylic acids.[1]

Materials:

-

Suberic acid (1.0 eq)

-

Lithium chloride (LiCl, 1.5 eq), dried

-

Trifluoroacetic anhydride (TFAA, 2.4 eq)

-

Anhydrous Ethanol (1.6 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add suberic acid (1.0 eq) and anhydrous LiCl (1.5 eq).

-

Solvent Addition: Add anhydrous THF to the flask via cannula to achieve a suitable concentration (e.g., 0.2 M). Stir the suspension under a nitrogen atmosphere.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous ethanol (1.6 eq) to the suspension.

-

Activation: Add TFAA (2.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is a mandatory step for structural verification. For this compound, IR, ¹H-NMR, and ¹³C-NMR spectroscopy are used to confirm the presence of both the ester and carboxylic acid functional groups and to distinguish the product from the starting diacid and the diester byproduct.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is defined by the characteristic vibrations of its two distinct carbonyl groups and the hydroxyl group of the carboxylic acid. The differentiation from suberic acid (two acid C=O peaks, no ester C=O) and diethyl suberate (one ester C=O peak, no O-H stretch) is unambiguous.

| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption | Source(s) |

| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad, strong stretch due to hydrogen bonding | [3][5] |

| ~1735 | C=O (Ester) | Strong, sharp stretch | [3][6] |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp stretch | [3][6] |

| 1300 - 1000 | C-O | Strong stretches for both ester and acid groups | [3][5] |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides a precise map of the proton environments in the molecule. The asymmetry of this compound results in distinct signals for the protons adjacent to the acid versus the ester.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale | Source(s) |

| 10.0 - 12.0 | -COOH | Broad Singlet | 1H | Acidic proton, often broad and downfield. | [7] |

| 4.12 | -O-CH₂ -CH₃ | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by oxygen. | [8][9] |

| 2.35 | -CH₂ -COOH | Triplet (t) | 2H | Protons alpha to the carboxylic acid carbonyl. | [7][9] |

| 2.28 | -CH₂ -COOEt | Triplet (t) | 2H | Protons alpha to the ester carbonyl. | [8][9] |

| 1.60 | Internal -CH₂ - groups | Multiplet (m) | 4H | Methylene protons beta to the carbonyls. | [8] |

| 1.35 | Internal -CH₂ - groups | Multiplet (m) | 4H | Methylene protons gamma and delta to the carbonyls. | [8] |

| 1.25 | -O-CH₂-CH₃ | Triplet (t) | 3H | Methyl protons of the ethyl group. | [8][9] |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum confirms the presence of ten unique carbon atoms in the molecule, most notably the two distinct carbonyl carbons which appear at different downfield shifts.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | Source(s) |

| ~179 | -C OOH | Carbonyl carbon of the carboxylic acid, highly deshielded. | [3] |

| ~174 | -C OOEt | Carbonyl carbon of the ester. | [3] |

| ~60 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group, attached to oxygen. | [8] |

| ~34 | -C H₂-COOH | Carbon alpha to the carboxylic acid. | [8] |

| ~33 | -C H₂-COOEt | Carbon alpha to the ester. | [8] |

| 24 - 29 | Internal -C H₂- groups | Four signals for the internal methylene carbons of the chain. | [8] |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl group. | [8] |

Part 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful and versatile building block in several scientific domains.

A Versatile Bifunctional Building Block

-

Polymer Chemistry: The presence of two different reactive functional groups allows for controlled, stepwise polymerization. The carboxylic acid can be activated to form amide bonds, while the ester can be hydrolyzed or transesterified, making it a valuable monomer for producing advanced polyesters and polyamides.[1]

-

Pharmaceutical Synthesis: Suberic acid derivatives are key intermediates in the synthesis of complex bioactive molecules, including certain prostaglandins and their analogues.[1] this compound provides a protected starting point for multi-step synthetic routes, where one functional group can be modified while the other remains masked.

Relevance in Drug Delivery Systems

The suberic acid backbone is biodegradable, making it an attractive component for creating novel polymers for drug delivery systems.[1] By incorporating this moiety, developers can design carriers that are metabolized and cleared from the body, reducing long-term toxicity. The dual functionality allows for the attachment of both the drug molecule and targeting ligands to the same polymer backbone.

A Probe in Metabolic Pathways

In a clinical and research context, suberic acid is a known marker for disruptions in mitochondrial fatty acid β-oxidation. In genetic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the primary fatty acid breakdown pathway is impaired. This leads to the upregulation of an alternative pathway, ω-oxidation, which produces dicarboxylic acids like suberic acid that are subsequently excreted.[1] Studying the metabolism and effects of derivatives like this compound can provide insights into these metabolic diseases.

Application Pathways Diagram

This diagram illustrates how the core structure of this compound leads to its diverse applications.

Caption: Logical pathways from molecular structure to application.

Part 5: Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be employed during its handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and mucous membranes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84204, this compound. [Link]

- Google Patents. (1982). US4314071A - Method of preparing monoesters.

- Google Patents. (2002).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84204, this compound. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Role of Ethyl Hydrogen Suberate: A Technical Guide for Researchers

This guide delves into the current understanding of ethyl hydrogen suberate, a molecule at the intersection of fatty acid metabolism and xenobiotic exposure. While direct research on this specific monoester is nascent, this document synthesizes available data on its parent compound, suberic acid, and the broader class of fatty acid ethyl esters (FAEEs) to illuminate its potential biological significance. We will explore its chemical identity, plausible metabolic pathways, and inferred biological activities, providing a foundational resource for researchers in drug development, toxicology, and metabolic disorders.

Chemical Identity and Physicochemical Properties of this compound

This compound, systematically named 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of the eight-carbon dicarboxylic acid, suberic acid.[1][2] Its bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester, imparts unique chemical properties that likely influence its biological fate and interactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [1][2] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | [1][3] |

| CAS Number | 14113-01-0 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | 25°C to 27°C | [4] |

Synthesis and Metabolic Context

This compound is primarily recognized as an intermediate in the synthesis of diethyl suberate, where its presence signifies an incomplete esterification reaction.[5] In a biological context, its formation is likely linked to the non-oxidative metabolism of ethanol, a pathway that generates fatty acid ethyl esters (FAEEs).[6][7]

Putative Metabolic Formation

The enzymatic formation of FAEEs is catalyzed by fatty acid ethyl ester synthases (FAEE synthases), with some glutathione transferases also exhibiting this activity.[6] In the presence of ethanol, these enzymes can esterify fatty acids to their corresponding ethyl esters. While typically associated with long-chain fatty acids, the presence of dicarboxylic acids like suberic acid in the metabolic pool suggests the potential for the formation of monoesters like this compound.

The parent compound, suberic acid (octanedioic acid), is a dicarboxylic acid that can arise from the omega-oxidation of fatty acids.[8][9] Elevated levels of suberate in urine are indicative of metabolic blocks in fatty acid beta-oxidation, often linked to deficiencies in carnitine or vitamin B2 (riboflavin).[9][10]

Caption: Putative metabolic pathway leading to this compound formation.

Inferred Biological Significance and Potential Roles

Direct studies on the biological activity of this compound are currently lacking. However, by examining its parent compound and the class of molecules to which it belongs, we can infer its potential significance.

As a Biomarker for Ethanol Consumption and Metabolic Dysfunction

FAEEs are established markers for ethanol intake, persisting in the blood for longer durations than ethanol itself.[11] The presence of this compound in biological samples could therefore serve as a specific marker indicating not only recent alcohol consumption but also concurrent metabolic stress that leads to elevated suberic acid levels. This dual indication could be of significant interest in clinical diagnostics, particularly in the context of alcoholic fatty liver disease and other metabolic disorders exacerbated by alcohol.

Potential Pharmacological and Toxicological Effects

Suberic acid itself is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in anti-inflammatory and analgesic medications.[12][13][14] Its derivatives are explored for their role in drug delivery systems.[13] The esterification to this compound alters its polarity and lipophilicity, which could significantly impact its pharmacokinetic and pharmacodynamic properties. It is plausible that this compound could interact with cellular membranes and intracellular signaling pathways, although this remains to be experimentally verified.

It is important to note that while suberic acid has a relatively low acute oral toxicity, it is not currently listed in the FDA's Inactive Ingredient Database, raising questions about its suitability as a pharmaceutical excipient.[15] The safety profile of this compound is unknown and warrants investigation. The compound is listed as causing skin and eye irritation.[4]

Experimental Protocols for Investigation

To elucidate the biological significance of this compound, a series of targeted experiments are necessary. The following protocols provide a framework for future research.

Protocol for Quantifying this compound in Biological Samples

This protocol outlines a method for the extraction and quantification of this compound from plasma or urine using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Biological sample (plasma or urine)

-

This compound analytical standard

-

Internal standard (e.g., deuterated this compound)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Formic acid

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add 10 µL of internal standard solution.

-

Acidify the sample with 10 µL of 1% formic acid.

-

Perform liquid-liquid extraction by adding 500 µL of ethyl acetate/hexane (1:1 v/v) and vortexing for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization in negative mode (ESI-), monitoring for the specific m/z of this compound and the internal standard.

-

Caption: Workflow for the quantification of this compound.

Future Directions and Conclusion

The biological significance of this compound remains a largely unexplored area of research. Its position as a potential link between ethanol metabolism and fatty acid oxidation disorders makes it a compelling target for further investigation. Future studies should focus on:

-

Validating its presence in biological samples from individuals with metabolic disorders and known alcohol consumption.

-

Investigating its effects on cellular signaling pathways , particularly those involved in inflammation and lipid metabolism.

-

Determining its toxicological profile to understand any potential adverse effects.

References

- BenchChem. (2025).

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- The Multifaceted Wonders of Suberic Acid. (2023, November 18).

- S.Nihar Exports. (2025, August 6).

- Chem-Impex. (n.d.). Suberic acid.

- Wikipedia. (n.d.). Suberic acid.

- BenchChem. (2025). Suberic Acid: A Comparative Safety Analysis for Use as a Pharmaceutical Excipient.

- Santa Cruz Biotechnology. (n.d.).

- HealthMatters.io. (n.d.). Suberate - Organix Comprehensive Profile - Urine - Lab Results explained.

- Laposata, M. (1999). Fatty acid ethyl esters in the blood as markers for ethanol intake. JAMA, 282(2), 168-73.

- Bora, P. S., Spilburg, C. A., & Lange, L. G. (1989). Metabolism of ethanol and carcinogens by glutathione transferases. Proceedings of the National Academy of Sciences, 86(12), 4470-4473.

- HealthMatters.io. (n.d.). Adipate - Organic Acids Profile (US BioTek) - Lab Results explained.

- Håkansson, H., & Henningsson, S. (1993). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(3), 288-294.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolism of ethanol and carcinogens by glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suberic acid - Wikipedia [en.wikipedia.org]

- 9. Adipate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Suberate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Multifaceted Wonders of Suberic Acid [moltuslab.com]

- 13. sniharexports.com [sniharexports.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Ethyl Hydrogen Suberate: Properties, Synthesis, and Applications for Drug Development Professionals

Introduction

In the landscape of organic synthesis and drug development, bifunctional molecules serve as critical scaffolds and intermediates. Ethyl hydrogen suberate, the monoethyl ester of suberic acid, is one such versatile compound. Its structure, featuring both a terminal carboxylic acid and an ethyl ester, allows for orthogonal chemical modifications, making it a valuable building block. This guide provides an in-depth examination of this compound, beginning with its fundamental molecular properties and progressing through detailed protocols for its synthesis, analytical validation, and key applications relevant to researchers in the pharmaceutical and material sciences. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Core Molecular & Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. This compound is systematically known as 8-ethoxy-8-oxooctanoic acid. It consists of an eight-carbon aliphatic backbone, affording it flexibility and lipophilicity, which can be advantageous in designing molecules intended to interact with biological systems.[1]

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary

The essential quantitative data for this compound are summarized below. This information is critical for calculating reaction stoichiometries, predicting physical behavior, and ensuring purity.

| Property | Value | Source(s) |

| Molecular Weight | 202.25 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [2][3] |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [2][5] |

| CAS Number | 14113-01-0 | [2][3] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | [1][3] |

| Appearance | Clear colorless to pale yellow liquid or low-melting solid | [1][5] |

| Melting Point | 25-27 °C | [4][6] |

Synthesis Protocol: Controlled Mono-esterification of Suberic Acid

The synthesis of this compound is most commonly achieved via a partial Fischer esterification of suberic acid.[6] The primary experimental challenge is to favor the formation of the monoester over the diethyl suberate diester. This is accomplished by controlling the stoichiometry, specifically by using a limited amount of ethanol, ensuring that suberic acid is the excess reagent.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine suberic acid (1.5 equivalents), ethanol (1.0 equivalent), and a catalytic amount of concentrated sulfuric acid (0.05 equivalents). Use toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction Execution : Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Work-up and Extraction : Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Extract the aqueous layers with ethyl acetate.

-

Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The monoester is more polar than the diester byproduct and will elute later.

-

Validation : Combine the pure fractions and remove the solvent. Characterize the final product using the spectroscopic methods outlined in the next section to confirm its identity and purity.

Analytical Validation: A Self-Validating System

Confirmation of the molecular structure and purity is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a robust, self-validating system to ensure the product is indeed this compound.

Expected Spectroscopic Data

| Technique | Expected Result | Rationale |

| ¹H-NMR | ~12.0 ppm (s, 1H): Carboxylic acid proton. ~4.1 ppm (q, 2H): -O-CH₂- of ethyl group. ~2.3 ppm (t, 4H): -CH₂- adjacent to carbonyls. ~1.6 ppm (m, 4H): Interior -CH₂- groups. ~1.3 ppm (m, 4H): Interior -CH₂- groups. ~1.2 ppm (t, 3H): -CH₃ of ethyl group. | The distinct chemical shifts and splitting patterns (quartet/triplet for the ethyl group) are highly diagnostic. Integration of the peaks should correspond to the number of protons.[7][8] |

| Infrared (IR) Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1735 cm⁻¹ (strong): C=O stretch of the ethyl ester. ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. | The presence of two distinct carbonyl peaks and a very broad O-H stretch confirms the bifunctional nature of the molecule.[9][10] |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z = 202.25. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) or the carboxylic acid group (-COOH, m/z = 45). | The mass spectrum confirms the molecular weight of the compound. Fragmentation patterns provide evidence of the underlying structure.[8][11] |

Applications in Research and Drug Development

The utility of this compound stems directly from its bifunctional structure, which allows it to act as a linker or a key intermediate in multi-step syntheses.

-

Pharmaceutical Synthesis : As a derivative of suberic acid, it is an intermediate in the synthesis of complex bioactive molecules, including prostaglandins and custom-designed enzyme inhibitors.[1]

-

Polymer Chemistry : The two distinct functional groups enable controlled polymerization reactions for creating advanced polyesters and polyamides with tailored properties.[1]

-

Drug Delivery Systems : The suberic acid backbone can be incorporated into biodegradable polymers. These polymers can be formulated into microparticles or nanoparticles for the controlled release of therapeutic agents.[1]

-

Metabolic Research : While not directly a biomarker, this compound is a stable derivative of suberic acid. Suberic acid itself is a clinically relevant dicarboxylic acid that accumulates in patients with certain fatty acid β-oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Studying its derivatives helps in developing analytical standards and understanding the downstream metabolic consequences of such diseases.

Metabolic Pathway Disruption

Caption: Disruption of β-Oxidation leading to dicarboxylic acid accumulation.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory to minimize risk.

| Hazard Category | Precautionary Measures |

| Skin Irritation | Causes skin irritation.[4][12] Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[12] |

| Eye Irritation | Causes serious eye irritation.[4][12] Wear safety glasses or goggles.[12] An eyewash station should be readily accessible. |

| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[12] Eye Contact: Rinse cautiously with water for several minutes.[12] Seek medical attention if irritation persists. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] |

Conclusion

This compound is more than a simple chemical; it is a versatile tool for the modern researcher. With a molecular weight of 202.25 g/mol , its true value lies in the synthetic possibilities enabled by its dicarboxylic acid monoester structure. From serving as a linker in novel drug delivery systems to its relevance in studying metabolic diseases, a thorough understanding of its properties, synthesis, and handling is essential. The protocols and data presented in this guide offer a comprehensive framework for the effective and safe utilization of this compound in advanced scientific research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84204, this compound. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

-

Leah4sci (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available at: [Link]

- University of Wisconsin-Madison (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

- Bonvallet, P. A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. This compound [webbook.nist.gov]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

The Discovery and History of Dicarboxylic Acid Monoesters: A Quest for Selective Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Bifunctional Challenge - A Senior Application Scientist's Perspective

In the landscape of organic chemistry, few molecules present the elegant duality of dicarboxylic acids. Their two-headed structure offers a tantalizing promise of reactivity at both ends, a promise that makes them foundational pillars in the worlds of polymers, pharmaceuticals, and material science. Yet, this very duality poses a formidable challenge: how does one tame the reactivity of one carboxyl group while leaving the other untouched? This is the central question that has driven over a century of chemical innovation in the field of dicarboxylic acid monoesters.

This guide is not merely a chronological recitation of discoveries. It is an exploration of the strategic thinking and experimental evolution that transformed a fundamental problem of selectivity into a cornerstone of modern synthesis. We will delve into the causality behind the experimental choices of pioneers, understand how early frustrations gave way to elegant solutions, and see how the ability to create a simple monoester unlocked complex applications that shape our world. From the statistical uncertainties of early esterifications to the precision of enzymatic catalysis, the story of the dicarboxylic acid monoester is a masterclass in chemical control.

Chapter 1: The Dawn of Ester Chemistry and the Dicarboxylic Dilemma

The journey begins with the advent of ester synthesis itself. The ability to controllably form an ester bond is a foundational technique in organic chemistry, but applying it to a symmetrical difunctional starting material immediately introduces complexity.

The Fischer-Speier Esterification (1895): The Foundational Tool

The late 19th century saw a revolution in the systematic synthesis of organic molecules. A pivotal moment was the development of the Fischer-Speier esterification in 1895, a method that remains a staple in organic chemistry to this day.[1] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid.[2][3]

The genius of the Fischer esterification lies in its simplicity and broad applicability. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of water yield the final ester.[4]

The Problem of Selectivity

When applying the Fischer esterification to a dicarboxylic acid, chemists immediately encountered a statistical minefield. Because both carboxylic acid groups are, in many cases, equally reactive, the reaction does not simply stop after one esterification. The initial product, the monoester, still possesses a reactive carboxylic acid group that can undergo a second esterification.[5]

This leads to a product mixture containing unreacted dicarboxylic acid, the desired monoester, and the undesired diester. Separating these components is often difficult due to their similar physical properties, resulting in low yields of the pure monoester. This issue represented a significant barrier to the efficient use of dicarboxylic acids as bifunctional building blocks where distinct reactivity at each end is required.

Early Attempts at Control

The initial approaches to solving this selectivity problem were logical but ultimately limited in their effectiveness.

-

Stoichiometric Control: The most intuitive strategy was to simply use a 1:1 molar ratio of dicarboxylic acid to alcohol. The reasoning was that a limited amount of alcohol would favor mono-esterification. While this approach can shift the equilibrium, it rarely provides high selectivity. The reaction mixture still results in a statistical distribution of products, and achieving high yields of the monoester (e.g., >95%) was practically impossible with this method alone.[5]

-

Partial Hydrolysis of Diesters: An alternative, "roundabout" strategy involved first synthesizing the dicarboxylic acid diester, which was often easier to produce and purify. The diester would then be subjected to controlled, partial hydrolysis (reacting with one equivalent of a base like sodium hydroxide) to cleave one of the ester groups back to a carboxylate salt, which could then be acidified. This method, while functional, adds steps to the synthesis and presents its own control challenges, often leading to mixtures of starting diester, desired monoester, and fully hydrolyzed dicarboxylic acid.

Chapter 2: The Rise of Selective Methodologies

The limitations of early methods spurred the development of more ingenious strategies that sought to impose chemical control rather than relying on statistical probability.

Cyclic Anhydrides: A Breakthrough in Controlled Synthesis

A major conceptual leap came from the use of cyclic dicarboxylic anhydrides as starting materials. For dicarboxylic acids that can readily form a stable cyclic anhydride (such as succinic acid, maleic acid, or phthalic acid), a highly selective route to the monoester becomes available.

The reaction involves the nucleophilic attack of an alcohol on one of the electrophilic carbonyl carbons of the anhydride. This single, high-yield step opens the ring to form the monoester exclusively. This method is elegant and effective because the second carboxyl group is generated in a protected carboxylate form during the reaction, preventing a second attack. It remains a preferred method for synthesizing specific monoesters.

Context from a Classic: The Bouveault-Blanc Reduction (1903)

While not a method for monoester synthesis, the discovery of the Bouveault-Blanc reduction is historically significant. First reported in 1903, this reaction used metallic sodium in ethanol to reduce esters to primary alcohols.[6][7][8] Before the advent of metal hydride reagents like lithium aluminum hydride (LiAlH₄), this was one of the primary methods for this transformation.[9] Its development underscores the intense focus on manipulating the ester functional group in the early 20th century. This expansion of the synthetic chemist's toolkit increased the value of esters as intermediates, which in turn fueled the demand for better methods to synthesize their precursors, including dicarboxylic acid monoesters.

Modern Strategies for High Selectivity

Building on these historical foundations, modern chemistry has developed highly sophisticated and selective methods for producing dicarboxylic acid monoesters.

-

Enzymatic Catalysis: The use of enzymes, particularly lipases, has revolutionized the synthesis of monoesters. These biocatalysts can exhibit remarkable chemo- and regioselectivity. In a process known as enzymatic esterification or transesterification, an enzyme can selectively catalyze the formation of an ester at one of a dicarboxylic acid's two carboxyl groups, often in non-aqueous solvents to favor synthesis over hydrolysis. This method is prized for its high selectivity, mild reaction conditions, and environmental friendliness.[10]

-

Metal Alkoxide-Mediated Transesterification: Patented industrial processes now utilize metal alkoxides to facilitate highly selective transesterification reactions. These methods allow for the conversion of an existing dicarboxylic acid monoester into a different one by swapping the alcohol group, or for the production of monoesters from diesters under controlled conditions.[11] These processes are often crucial for producing specialty chemical intermediates.

-

Continuous Extraction Methods: A clever process engineering solution involves performing the esterification in a biphasic system. As the monoester is formed in an aqueous solution, it is immediately extracted into a nonpolar solvent. This continuous removal prevents the monoester from undergoing a second esterification, allowing for the isolation of the desired product in high yield and purity.[5]

Chapter 3: From Laboratory Curiosities to Industrial Pillars: The History of Applications

The drive to synthesize dicarboxylic acid monoesters was not purely academic; it was fueled by their immense potential as versatile chemical intermediates.

Building Blocks for Polymers

The unique structure of dicarboxylic acid monoesters—possessing both an ester and a carboxylic acid—makes them ideal monomers for step-growth polymerization.

-

Polyesters and Polyamides: These monoesters can be reacted with diols or diamines to create polyesters and polyamides.[12][13] The free carboxylic acid end reacts to form the polymer backbone, while the ester group can be used to introduce specific side chains, influencing the polymer's properties like flexibility, melting point, and solubility.[14][15] This has been instrumental in developing specialized polymers for a range of applications, from textiles to biomedical devices.[12]

The Age of Plasticizers

Plasticizers are additives that increase the flexibility and durability of plastics. Esters of dicarboxylic acids have become crucial in this field, particularly for polyvinyl chloride (PVC). Historically, concerns over the toxicity of certain phthalate-based plasticizers drove research into alternatives. Dicarboxylic acid esters, such as those derived from adipic acid or sebacic acid, were found to be effective, less toxic, and capable of imparting excellent low-temperature performance to PVC products.[16][17] The structure of the dicarboxylic acid and the alcohol used to make the ester directly influences the final properties of the plasticized material.[17]

Scaffolds for Drug Discovery

The bifunctional nature of dicarboxylic acid monoesters has made them invaluable starting materials in the synthesis of complex pharmaceutical compounds.

-

Lactam Synthesis: Lactams are cyclic amides that form the core of many important antibiotics (e.g., penicillins, cephalosporins) and other therapeutic agents. Dicarboxylic acid monoesters are key precursors in reactions like the Castagnoli-Cushman reaction to build polysubstituted lactam rings, providing a versatile entry point to this privileged scaffold in medicinal chemistry.[18][19][20][21]

-

Prodrugs and APIs: The history of medicine includes notable examples where dicarboxylic acid esters are central to the therapy. For instance, dimethyl fumarate, the methyl ester of fumaric acid, is an oral therapy for psoriasis and multiple sclerosis.[22] Its journey began with topical formulations of fumaric acid and its monoesters, highlighting the long history of exploring these structures for therapeutic benefit.[22]

Appendix: Key Experimental Protocols

Protocol A: Classical Fischer Mono-esterification of Adipic Acid

-

Objective: To synthesize monoethyl adipate, demonstrating the principle of stoichiometric control.

-

Causality: By using a slight excess of the dicarboxylic acid relative to the alcohol, the equilibrium is shifted to favor the formation of the monoester over the diester, as the alcohol becomes the limiting reagent for the second esterification step. Continuous removal of water would further drive the reaction.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add adipic acid (1.0 eq).

-

Add absolute ethanol (0.9 eq) and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted adipic acid and the sulfuric acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil via column chromatography to separate the monoester from the diester and any remaining starting material.

-

Protocol B: Selective Mono-esterification via Succinic Anhydride Ring-Opening

-

Objective: To synthesize the monomethyl ester of succinic acid with high selectivity.

-

Causality: The cyclic anhydride provides a constrained electrophile. The nucleophilic attack by the alcohol is an irreversible ring-opening step that generates the monoester. There is no pathway for a second reaction, ensuring near-perfect selectivity.

-

Methodology:

-

Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

-

Add methanol (1.1 eq) to the solution.

-

Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) to facilitate the reaction.

-

Stir the reaction at room temperature for 2-4 hours. The reaction is typically complete when the anhydride has been fully consumed (monitor by TLC or IR spectroscopy).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash.

-

Dry the organic layer, filter, and evaporate the solvent to yield the pure monoester, typically without the need for chromatography.

-

References

-

Onwumere, F.C. & Chinonye, I.I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. Available from: [Link]

-

Grokipedia. Bouveault–Blanc reduction. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Wikipedia. Bouveault–Blanc reduction. Available from: [Link]

-

Sciencemadness Wiki. Bouveault–Blanc reduction. (2023). Available from: [Link]

- Google Patents. US6355830B1 - Process for preparation of dicarboxylic acid monoesters.

- Google Patents. US4314071A - Method of preparing monoesters.

-

Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Available from: [Link]

-

Han, M., et al. (2017). Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols. The Journal of Organic Chemistry, 82(2), 1285-1290. Available from: [Link]

-

Rorrer, N., Beckham, G., & Hoyt, C. (2022). Conversion of Dicarboxylic Acids to Monomers and Plasticizers. U.S. Patent No. 11,459,289 B2. Available from: [Link]

-

Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available from: [Link]

- Google Patents. CN1446257A - Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters.

-

Villalobos, M., et al. (2015). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Biotechnology Advances, 33(5), 515-529. Available from: [Link]

-

ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. Available from: [Link]

-

MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2012). Available from: [Link]

-

Chemistry LibreTexts. 20.10: Polyamides and Polyesters: Step-Growth Polymers. (2019). Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

-

ResearchGate. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

-

MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). Available from: [Link]

-

PubMed. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

-